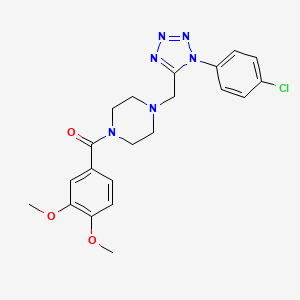
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in various fields such as medicine, industry, etc.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes predicting possible reactions based on the compound’s functional groups, and may involve carrying out these reactions in a laboratory to confirm the predictions.Physical And Chemical Properties Analysis
This includes determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity. Techniques such as thermal analysis, polarimetry, and titration might be used.Safety And Hazards
Information about the compound’s toxicity, flammability, and environmental impact is important for safe handling and disposal of the compound. This information can often be found in the compound’s Material Safety Data Sheet (MSDS).
Orientations Futures
This could involve predicting new reactions or uses for the compound, or suggesting modifications to its structure to enhance its properties or reduce its side effects.
Propriétés
IUPAC Name |
[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-30-18-8-3-15(13-19(18)31-2)21(29)27-11-9-26(10-12-27)14-20-23-24-25-28(20)17-6-4-16(22)5-7-17/h3-8,13H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCOTGSHMSQPMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2948633.png)
![N-(1-cyanocyclooctyl)-2-[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2948635.png)
![4-(4-(3-Chlorophenyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2948637.png)
![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2948638.png)

![Ethyl 4-(3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanoyl)piperazine-1-carboxylate](/img/structure/B2948641.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3,4-diethoxyphenyl)methanone](/img/structure/B2948642.png)
![2-(4-chlorophenoxy)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2948644.png)
![1-methyl-1H,2H,4H-pyrazolo[3,4-b]pyridin-4-imine](/img/structure/B2948645.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-3,3-diphenylpropanamide](/img/structure/B2948647.png)
![N-[2-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide](/img/structure/B2948650.png)


![2-[4-(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)piperazino]-1-ethanol](/img/structure/B2948654.png)